1,2-Diiodopiperidine--lead (1/1)
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Overview
Description
1,2-Diiodopiperidine–lead (1/1) is a compound that consists of a piperidine ring substituted with iodine atoms at the 1 and 2 positions, and it forms a complex with lead in a 1:1 ratio. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in various fields of chemistry and pharmacology due to their unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodopiperidine–lead (1/1) typically involves the iodination of piperidine followed by complexation with lead. One common method is the direct iodination of piperidine using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of 1,2-Diiodopiperidine–lead (1/1) may involve a continuous flow process where piperidine is iodinated in a reactor, and the resulting 1,2-diiodopiperidine is subsequently reacted with a lead salt, such as lead acetate or lead nitrate, to form the desired complex. The process parameters, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Diiodopiperidine–lead (1/1) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form piperidine or other partially iodinated derivatives.
Complexation Reactions: The lead component can form complexes with other ligands, potentially altering the reactivity of the compound.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Complexation: Various ligands like phosphines, amines, or carboxylates in aqueous or organic solvents.
Major Products
Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of piperidine or partially iodinated piperidine.
Complexation: Formation of new lead complexes with different ligands.
Scientific Research Applications
1,2-Diiodopiperidine–lead (1/1) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other piperidine derivatives and lead-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of lead-based pharmaceuticals.
Industry: Utilized in the development of new materials and catalysts due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,2-Diiodopiperidine–lead (1/1) involves its interaction with biological molecules and cellular components. The iodine atoms can participate in halogen bonding, while the lead component can interact with various enzymes and proteins, potentially inhibiting their function. The compound may also generate reactive iodine species, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Diiodopiperidine: Lacks the lead component but shares similar iodination properties.
Lead(II) acetate: Contains lead but lacks the piperidine structure.
1,2-Dibromopiperidine: Similar structure with bromine instead of iodine.
Uniqueness
1,2-Diiodopiperidine–lead (1/1) is unique due to the combination of iodinated piperidine and lead, which imparts distinct chemical and biological properties
Properties
CAS No. |
61623-51-6 |
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Molecular Formula |
C5H9I2NPb |
Molecular Weight |
544 g/mol |
InChI |
InChI=1S/C5H9I2N.Pb/c6-5-3-1-2-4-8(5)7;/h5H,1-4H2; |
InChI Key |
LELQTURCJYAVOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)I)I.[Pb] |
Origin of Product |
United States |
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